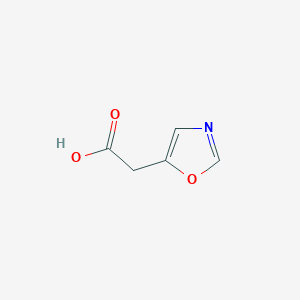

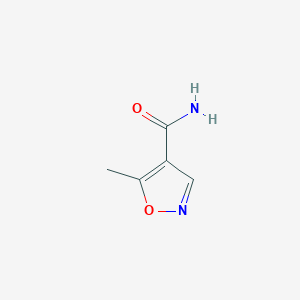

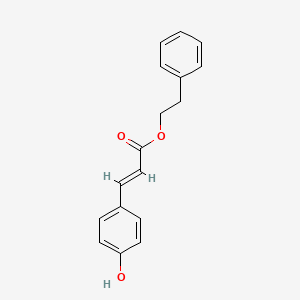

![molecular formula C8H7NO2 B3392587 6-Methoxybenzo[d]oxazole CAS No. 114980-26-6](/img/structure/B3392587.png)

6-Methoxybenzo[d]oxazole

Overview

Description

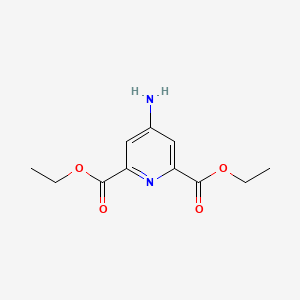

6-Methoxybenzo[d]oxazole is a heterocyclic compound . It is an important intermediate in the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The synthesis of 6-Methoxybenzo[d]oxazole and its derivatives has been a topic of interest in organic chemistry . The synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of 6-Methoxybenzo[d]oxazole consists of a five-membered oxazole ring attached to a benzene ring with a methoxy group at the 6th position . The molecular formula is C8H7NO2 .Chemical Reactions Analysis

Oxazoles, including 6-Methoxybenzo[d]oxazole, are known for their diverse chemical reactivity . They can undergo various chemical reactions, making them valuable intermediates in the synthesis of a wide range of compounds .Scientific Research Applications

Synthesis of Fused Polycyclic Systems

- Chemical Synthesis : A study by Nicolaides et al. (1989) explored the synthesis of fused pyridine-and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one. This research contributes to the broader field of organic synthesis, particularly in creating complex molecules for various applications (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Antiproliferative Activities in Cancer Research

- Anticancer Agents : He et al. (2020) conducted a study on the synthesis, biological evaluation, and molecular docking of arylpyridine derivatives as antiproliferative agents targeting tubulin. This study found that derivatives bearing benzo[d]oxazole side chains, including 6-methoxybenzo[d]oxazole, displayed broad-spectrum antitumor activities against various cancer cell lines (He et al., 2020).

Host-Plant Resistance to Insects and Fungi

- Plant-Insect Interaction : Research by Beck and Smissman (1961) investigated the biological activity of chemical analogs of corn resistance factor A, including benzoxazolinone and 6-methoxybenzoxazolinone, in their role in host-plant resistance to insects and fungi (Beck & Smissman, 1961).

Development of Cholinesterase Inhibitors

- Neurological Research : A study by Arfan et al. (2018) focused on the development of triazole derivatives, including the use of 4-methoxybenzoic acid, which is closely related to 6-methoxybenzo[d]oxazole, as potential cholinesterase inhibitors. This has implications for treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Antimicrobial and Anti-inflammatory Activities

- Biological Evaluation for Antimicrobial Activities : Juber et al. (2020) reported on the synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives for their antimicrobial activities against various strains of bacteria. This research is significant in the field of medicinal chemistry, particularly in developing new antimicrobial agents (Juber, Hamed, & Khalil, 2020).

Mechanism of Action

While the specific mechanism of action for 6-Methoxybenzo[d]oxazole is not mentioned in the retrieved papers, oxazole derivatives have been found to exhibit a wide spectrum of biological activities . They have been used in the development of drugs with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Safety and Hazards

While specific safety and hazard information for 6-Methoxybenzo[d]oxazole is not available in the retrieved papers, it’s important to handle all chemical compounds with care. Oxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (respiratory system) .

Future Directions

Oxazole derivatives, including 6-Methoxybenzo[d]oxazole, continue to be a focus of research due to their wide range of biological activities and their potential for drug development . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name |

6-methoxy-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYKJYSYSGEDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[d]oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

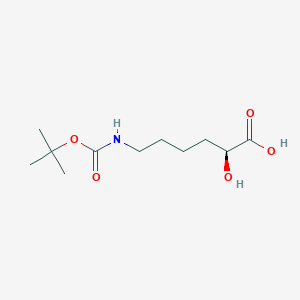

![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)